Methallyl methacrylate
Overview
Description
Methallyl methacrylate is an organic compound that belongs to the class of methacrylate esters. It is characterized by the presence of both methallyl and methacrylate functional groups. This compound is known for its versatility and reactivity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methallyl methacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with methallyl alcohol. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methallyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), a material with unique properties.
Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield methacrylic acid and methallyl alcohol.
Common Reagents and Conditions
Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.
Acid or Base Catalysts: Employed in hydrolysis reactions to facilitate the breakdown of the ester bond.
Major Products Formed
Poly(this compound): A polymer with applications in coatings and adhesives.
Methacrylic Acid and Methallyl Alcohol: Products of hydrolysis reactions.
Scientific Research Applications
Methallyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for applications in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of methallyl methacrylate primarily involves its ability to undergo polymerization and addition reactions. The presence of double bonds in its structure allows it to react with various initiators and reagents, leading to the formation of polymers and other products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Methallyl methacrylate can be compared with other methacrylate esters, such as methyl methacrylate and ethyl methacrylate. While all these compounds share similar reactivity due to the methacrylate group, this compound is unique in its ability to form polymers with distinct properties. This uniqueness is attributed to the presence of the methallyl group, which imparts different physical and chemical characteristics to the resulting polymers.
List of Similar Compounds
- Methyl Methacrylate
- Ethyl Methacrylate
- Butyl Methacrylate
Properties
IUPAC Name |
2-methylprop-2-enyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-10-8(9)7(3)4/h1,3,5H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBLIEXOPWWREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282088 | |
Record name | METHALLYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816-74-0 | |
Record name | 816-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHALLYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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